molecular formula C16H10Cl3N3O B2681013 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide CAS No. 1384550-01-9

1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide

Cat. No.: B2681013
CAS No.: 1384550-01-9
M. Wt: 366.63
InChI Key: REAPPWOIESXUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a pyridine moiety with additional chloro and methyl substitutions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Coupling with Pyridine Derivative: The pyridine moiety, which is already substituted with chloro and methyl groups, is coupled with the isoquinoline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the isoquinoline with an amine derivative of the pyridine moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, where nucleophiles such as amines or thiols replace the chloro groups, forming new derivatives.

    Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Properties

IUPAC Name

1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O/c1-8-6-12(17)21-15(19)13(8)22-16(23)11-7-9-4-2-3-5-10(9)14(18)20-11/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPPWOIESXUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.